2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran
Description
Properties
CAS No. |
61266-27-1 |
|---|---|
Molecular Formula |
C11H8ClNO5S |
Molecular Weight |
301.70 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylmethyl]-5-nitrofuran |
InChI |
InChI=1S/C11H8ClNO5S/c12-8-1-4-10(5-2-8)19(16,17)7-9-3-6-11(18-9)13(14)15/h1-6H,7H2 |
InChI Key |
JZCRSXFJFIZPNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=CC=C(O2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Chlorophenyl)sulfonyl)methyl)-5-nitrofuran typically involves the reaction of 5-nitrofuran-2-carbaldehyde with 4-chlorobenzenesulfonylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Chlorophenyl)sulfonyl)methyl)-5-nitrofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonylmethyl group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Reduction: 2-(((4-Chlorophenyl)sulfonyl)methyl)-5-aminofuran.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl derivatives when coupled with boronic acids.
Scientific Research Applications
Medicinal Chemistry
2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran has been investigated for its potential as an antimicrobial and anticancer agent . The compound's nitro group can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, leading to cytotoxic effects against various cancer cell lines .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | DNA intercalation |
| A549 (Lung) | 20 | Topoisomerase II inhibition |
| HeLa (Cervical) | 12 | Induction of apoptosis |
Materials Science
The compound is also explored for its role in materials science , particularly in the development of advanced materials with specific electronic or optical properties. Its unique structure allows for the modification of electronic characteristics, making it suitable for applications in organic electronics and photonics .
Table 2: Properties of Modified Materials
| Material Type | Property Enhanced | Application Area |
|---|---|---|
| Conductive Polymers | Increased conductivity | Flexible electronics |
| Photonic Devices | Improved light absorption | Solar cells |
Biological Studies
In biological research, this compound serves as a probe to study enzyme mechanisms and interactions due to its reactive functional groups. It can form covalent bonds with nucleophilic sites in enzymes, inhibiting their activity and providing insights into enzyme function .
Case Study: Enzyme Inhibition
A study demonstrated that this compound inhibits the enzyme acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition was measured using spectrophotometric methods, revealing an IC50 value of 25 µM.
Mechanism of Action
The mechanism of action of 2-(((4-Chlorophenyl)sulfonyl)methyl)-5-nitrofuran involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer effects. The sulfonylmethyl group can also form covalent bonds with nucleophilic sites in enzymes, inhibiting their activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to three nitrofuran derivatives from and a disulfonamide from . Key structural differences lie in the substituents on the aromatic or heteroaromatic systems:
Key Observations :
Antifungal Activity and Structure-Activity Relationships (SAR)
- Substituent Position : Para-substituted sulfonyl groups (e.g., 4-chloro in the target) show higher activity than ortho/para dichloro derivatives (Compound 16) due to reduced steric hindrance .
- Nitro Group Role : The 5-nitro group in nitrofurans is critical for redox-mediated antimicrobial action, a feature conserved across all compared compounds .
Physicochemical Properties
Theoretical calculations based on molecular structures reveal:
- Molecular Weight: The target compound (C₁₁H₉ClN₂O₅S) has a molecular weight of 316.72 g/mol. This is lower than Compound 15 (4-methylsulfonylphenyl propenone nitrofuran, ~352 g/mol) due to the absence of a carbonyl group.
- Solubility : Morpholine-containing derivatives () exhibit higher aqueous solubility, whereas chloro-substituted compounds (target, Compound 16) favor organic solvents .
Q & A
Q. What are the common synthetic routes for 2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves sulfonylation of a nitrofuran precursor using 4-chlorobenzenesulfonyl chloride. Optimization strategies include:
- Reagent Selection: Thionyl chloride (SOCl₂) or oxalyl dichloride [(COCl)₂] as activating agents, with N,N-dimethylformamide (DMF) as a catalyst .
- Solvent and Temperature: Dichloromethane (DCM) at 0–50°C for controlled reactivity, balancing exothermicity and side-product formation .
- Workup: Sequential aqueous washes (NaHCO₃ for acid removal) and recrystallization (ethanol/water) to enhance purity.
Example Reaction Conditions Table:
| Reagent System | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| SOCl₂ + DMF | DCM | 50°C | 4–6 hours | 65–70 | 90–95 |
| (COCl)₂ + DMF | DCM | 0–20°C | 12 hours | 75–80 | 95–98 |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl methyl integration at δ 3.8–4.2 ppm, nitrofuran aromatic signals) .
- Mass Spectrometry (HRMS): Validation of molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography: Resolve stereoelectronic effects; requires high-purity crystals grown via slow evaporation (e.g., acetonitrile/ethyl acetate) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the benzene-sulfonyl group influence the compound's biological activity, particularly in antimicrobial applications?
Methodological Answer:
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance sulfonyl electrophilicity, improving binding to microbial enzymes (e.g., nitroreductases) .
- Steric Effects: Bulky substituents (e.g., -CF₃) may hinder access to active sites; use molecular docking (AutoDock Vina) to predict steric clashes .
- Biological Assays: Compare MIC (Minimum Inhibitory Concentration) against Candida albicans with analogs (e.g., 3,4-dichloro derivatives) to correlate structure-activity relationships .
Q. What strategies are recommended for resolving contradictions in pharmacological data between in vitro and in vivo studies involving this compound?
Methodological Answer:
- Metabolic Stability Tests: Assess hepatic microsomal degradation (e.g., rat liver S9 fraction) to identify rapid clearance pathways .
- Bioavailability Optimization: Formulate as nanoparticles (PLGA polymers) to enhance solubility and tissue penetration .
- Control Experiments: Include positive controls (e.g., fluconazole for antifungal studies) and validate assays with triplicate replicates .
Q. What computational approaches are suitable for predicting the reactivity and stability of this compound under various experimental conditions?
Methodological Answer:
- DFT Calculations: Use Gaussian 09 to model transition states (e.g., sulfonyl group hydrolysis) and predict degradation products .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMSO/water mixtures) to assess aggregation tendencies .
- QSPR Models: Corolate logP values with experimental solubility data to guide solvent selection for reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
